Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. []
Relevance: Nifedipine serves as a prototypical compound for the 1,4-dihydropyridine class of calcium channel antagonists and is frequently used as a reference compound for comparing the activity of novel DHP derivatives. Like dimethyl 1-(4-methoxybenzyl)-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, it contains a 1,4-dihydropyridine ring substituted with ester groups at the 3- and 5-positions and a phenyl ring at the 4-position. This structural similarity suggests that the target compound might also exhibit calcium channel antagonist activity. []
Nicardipine
Compound Description: Similar to nifedipine, nicardipine is another dihydropyridine calcium channel blocker known for its vasodilating and antihypertensive properties. It exhibits its therapeutic effect by blocking L-type calcium channels, primarily in vascular smooth muscle. [, ]
Relevance: Nicardipine, belonging to the 1,4-dihydropyridine class, is structurally related to dimethyl 1-(4-methoxybenzyl)-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the core 1,4-dihydropyridine ring. The presence of different ester substituents at the 3- and 5-positions and a substituted phenyl ring at the 4-position in both compounds highlights the structural variations explored within this class to optimize calcium channel blocking activity and pharmacological properties. [, ]
Compound Description: DCDDP is a dihydropyridine calcium channel antagonist that has demonstrated efficacy in inhibiting telomerase reverse transcriptase (TERT) activity in pulmonary hypertension models. []
Relevance: Like the target compound, DCDDP belongs to the 1,4-dihydropyridine class and shares the core structure of a dihydropyridine ring substituted with ester groups at the 3- and 5-positions and a phenyl ring at the 4-position. This structural similarity suggests a potential for the target compound to also exhibit activity in models of pulmonary hypertension. []
Compound Description: This compound, while containing a 1,4-dihydropyridine core, is further fused to another ring, forming a naphthyridine system. []
Relevance: The inclusion of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide highlights the exploration of structural modifications beyond the basic 1,4-dihydropyridine scaffold, like those seen in dimethyl 1-(4-methoxybenzyl)-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Fusing the dihydropyridine with additional ring systems represents a strategy for potentially enhancing target specificity, improving pharmacokinetic properties, or modifying the pharmacological profile of the parent compound. []
Compound Description: The Hantzsch ester is a versatile reagent in organic synthesis known for its ability to act as a source of hydride ions, enabling various reduction reactions. []
Relevance: As the parent compound of the 1,4-dihydropyridine class, the Hantzsch ester represents the core structure upon which various substitutions are made to generate a wide range of biologically active derivatives. Its relevance to dimethyl 1-(4-methoxybenzyl)-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate lies in understanding the fundamental reactivity and chemical properties of the 1,4-dihydropyridine ring system, which influences the properties of its derivatives. []
Compound Description: This compound is a nifedipine analogue where the ester groups at the 3- and 5-positions are replaced with 2-cyanoethyl groups. []
Relevance: This modification in bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, compared to dimethyl 1-(4-methoxybenzyl)-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlights the impact of substituent changes on the stability and degradation pathways of 1,4-dihydropyridines. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.